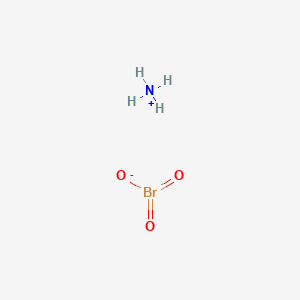

Ammonium bromate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13843-59-9 |

|---|---|

Molecular Formula |

BrH4NO3 |

Molecular Weight |

145.94 g/mol |

IUPAC Name |

azanium;bromate |

InChI |

InChI=1S/BrHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |

InChI Key |

BEOODBYKENEKIC-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]Br(=O)=O |

Canonical SMILES |

[NH4+].[O-]Br(=O)=O |

Other CAS No. |

13843-59-9 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Ammonium Bromate Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

WARNING: Ammonium bromate is a highly unstable and explosive compound. Its synthesis and handling should only be attempted by qualified professionals in a controlled laboratory setting with appropriate safety measures in place.

This technical guide provides a comprehensive overview of the synthesis, properties, and safety considerations for this compound (NH₄BrO₃). The information is intended for use by researchers and professionals in the fields of chemistry and drug development.

Properties of this compound

This compound is a colorless, crystalline solid that is soluble in water.[1] It is a powerful oxidizing agent and is known for its extreme instability, making it highly explosive.[1][2]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | NH₄BrO₃ | [1] |

| Molar Mass | 145.94 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility in Water | Soluble | [1] |

| Solubility in Ethanol | Poorly soluble | [1] |

Chemical Properties

This compound is a highly reactive and unstable compound. It is sensitive to shock, friction, and heat, and can decompose explosively.[2]

Decomposition:

This compound is known to be unstable and can decompose slowly even at low temperatures.[1] The decomposition can become rapid and explosive upon heating. One study noted that a violent explosion, accompanied by flame and sound, occurred at 56°C.[3]

The decomposition of this compound can proceed through different pathways, yielding a variety of products. Two possible decomposition reactions are:

The presence of a thin white smoke, likely ammonium bromide, has been observed during decomposition, suggesting a possible side reaction.[4]

Synthesis of this compound

The synthesis of this compound is hazardous due to the product's instability. The following information is for informational purposes only and should not be attempted without a thorough risk assessment and appropriate safety protocols.

Synthesis from Ammonium Chloride and Sodium Bromate

One reported method for the synthesis of this compound involves the reaction of sodium bromate with ammonium chloride in an aqueous solution.[3]

Reaction:

NH₄Cl(aq) + NaBrO₃(aq) → NH₄BrO₃(s) + NaCl(aq)[1]

Experimental Protocol:

A detailed experimental protocol from a 1970 study provides specific guidance for this synthesis[3]:

-

Dissolve 5.35 g of sodium bromate in 20 ml of water at 50°C.

-

Pour the sodium bromate solution into a 30 ml solution containing 15.1 g of ammonium chloride, with constant stirring.

-

Allow the mixture to stand for 2 hours at 0°C to facilitate the crystallization of this compound.

-

Wash the resulting crystals with cold water.

-

Recrystallize the product in 40 ml of twice-distilled water.

The purity of the this compound obtained through this method was reported to be 99%.[3]

Synthesis from Barium Bromate and Ammonium Sulfate

An alternative synthesis route involves the reaction of barium bromate with ammonium sulfate.

Reaction:

(NH₄)₂SO₄(aq) + Ba(BrO₃)₂(aq) → 2NH₄BrO₃(aq) + BaSO₄(s)

This reaction takes advantage of the low solubility of barium sulfate, which precipitates out of the solution, leaving this compound in the aqueous phase. A detailed experimental protocol for this specific synthesis was not found in the reviewed literature.

Structural Information

Safety and Handling

This compound is a dangerous and highly explosive material. Extreme caution must be exercised when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, and protective gloves.[6][7][8]

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood.[6]

-

Handling: Avoid shock, friction, and heat. Do not handle the substance until all safety precautions have been read and understood.[8]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

-

Spills: In case of a spill, clean it up immediately using dry methods to avoid generating dust.[8]

Decomposition Hazards: The thermal decomposition of this compound can release toxic and corrosive fumes, including nitrogen oxides and hydrogen bromide.[8]

Visualizations

Synthesis of this compound

The following diagram illustrates the synthesis of this compound from ammonium chloride and sodium bromate.

Caption: Synthesis of this compound.

Decomposition of this compound

This diagram shows one of the possible thermal decomposition pathways of this compound.

Caption: Thermal Decomposition of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility table - Wikipedia [en.wikipedia.org]

- 5. Ammonium bromide = 99.99 trace metals 12124-97-9 [sigmaaldrich.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. carlroth.com [carlroth.com]

- 8. sdfine.com [sdfine.com]

Ammonium Bromate Decomposition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium bromate (NH₄BrO₃) is a highly unstable and energetic inorganic compound. Its sensitivity to thermal stress, friction, and shock necessitates a thorough understanding of its decomposition characteristics for safe handling and to prevent accidental detonation. This technical guide provides an in-depth analysis of the decomposition products, reaction pathways, and kinetics of this compound. It includes detailed experimental protocols for its synthesis and analysis using modern thermo-analytical techniques and presents the information in a format accessible to researchers and professionals in chemistry and drug development.

Introduction

This compound is the ammonium salt of bromic acid. It is a powerful oxidizing agent due to the bromate ion, while the ammonium ion can act as a reducing agent, making the compound susceptible to rapid, exothermic internal redox reactions.[1] The compound is notable for its instability; it decomposes slowly even at sub-zero temperatures (-5 °C) and can explode at moderately elevated temperatures (54 °C).[2][3] This inherent instability has limited its practical applications but makes it a subject of interest in the study of energetic materials. Understanding the products and mechanisms of its decomposition is critical for predicting its behavior and ensuring safety in laboratory and potential industrial settings.

Physicochemical Properties and Decomposition Data

This compound is a colorless, water-soluble crystalline solid.[2] Key quantitative data reported in the literature regarding its properties and thermal decomposition are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | NH₄BrO₃ | [2] |

| Molar Mass | 145.94 g/mol | [2] |

| Appearance | Colorless crystals | [2] |

| Solubility | Soluble in water, poorly soluble in ethanol | [2] |

| CAS Number | 13843-59-9 |[2] |

Table 2: Reported Thermal Decomposition Data for this compound

| Parameter | Value | Conditions / Notes | Reference |

|---|---|---|---|

| Slow Decomposition Temp. | -5 °C | Begins to decompose slowly | [3] |

| Explosion Temperature | 54 - 56 °C | Explodes violently | [2][3] |

| Ignition Temperature | ~100 °C | When heated in a test tube | [1] |

| Activation Energy | 16.3 kcal/mol (approx. 68.2 kJ/mol) | For the slow decomposition process |[3] |

Decomposition Pathways and Products

The decomposition of this compound is a complex process involving multiple reaction pathways. The ammonium ion serves as the fuel and the bromate ion as the oxidizer.[1] The reaction is highly exothermic and can proceed with explosive violence. Several sets of products have been reported, indicating that the decomposition mechanism can vary.

The primary decomposition reactions reported are:

Pathway A: 2NH₄BrO₃(s) → N₂(g) + Br₂(g) + O₂(g) + 4H₂O(g)[2]

Pathway B: NH₄BrO₃(s) → NH₄NO₃(s) + Br₂(g) + O₂(g)[2] (Note: This reaction is unbalanced as written in the source, a more complex stoichiometry is likely involved)

A more comprehensive, though complex, proposed reaction is: 4NH₄BrO₃ → NH₄NO₃ + 2Br₂ + O₂ + N₂O + 6H₂O[2]

In addition to the main products, the formation of a thin white smoke, presumed to be ammonium bromide (NH₄Br), has been observed as a minor side product.[1][4]

Table 3: Identified Decomposition Products of this compound

| Product | Chemical Formula | State | Pathway | Reference |

|---|---|---|---|---|

| Nitrogen | N₂ | Gas | Major | [1][2] |

| Bromine | Br₂ | Gas/Vapor | Major | [1][2] |

| Oxygen | O₂ | Gas | Major | [2] |

| Water | H₂O | Gas/Vapor | Major | [1][2] |

| Nitrous Oxide | N₂O | Gas | Minor/Variable | [2][3] |

| Ammonium Nitrate | NH₄NO₃ | Solid | Minor/Variable | [2][3] |

| Ammonium Bromide | NH₄Br | Solid (Aerosol) | Side Reaction |[1][4] |

Figure 1: Primary and secondary pathways for the decomposition of this compound.

Proposed Decomposition Mechanism

The decomposition of ammonium halates is believed to be initiated by a proton-transfer step from the ammonium cation (NH₄⁺) to the bromate anion (BrO₃⁻).[3] This initial step forms ammonia (NH₃) and bromic acid (HBrO₃). Bromic acid is highly unstable and rapidly decomposes, initiating the subsequent redox reactions that lead to the final products.

Figure 2: Proposed proton-transfer initiation step in this compound decomposition.

Experimental Protocols

Detailed experimental investigation of this compound requires careful handling due to its instability. The following sections outline protocols for its synthesis and thermo-analytical characterization.

Protocol 1: Synthesis of this compound

This protocol is based on the double displacement reaction between sodium bromate and an ammonium salt in an aqueous solution.[2][3]

Materials:

-

Sodium Bromate (NaBrO₃)

-

Ammonium Chloride (NH₄Cl) or Ammonium Nitrate (NH₄NO₃)

-

Distilled water

-

Beakers

-

Stirring rod

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare a concentrated solution of sodium bromate by dissolving it in a minimal amount of warm distilled water (e.g., 5.35 g in 20 mL of water at 50°C).[3]

-

Prepare a separate concentrated solution of the ammonium salt (e.g., 15.1 g of ammonium chloride in 30 mL of water).[3]

-

While stirring, slowly add the sodium bromate solution to the ammonium salt solution.

-

Cool the resulting mixture in an ice bath to 0°C for at least 2 hours to precipitate the less soluble this compound.[3]

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove residual sodium salts.

-

CRITICAL: Do not dry the product completely in a desiccator or with heat, as this increases its sensitivity.[2] Use the product immediately for analysis while damp or store at temperatures below -5°C for very short periods. Never store significant quantities.

Protocol 2: Thermo-analytical Characterization (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine mass loss, decomposition temperatures, and heat flow.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of TGA/DSC measurements.

-

Inert purge gas (e.g., Argon or Nitrogen).

-

Aluminum or copper crucibles (use crucibles appropriate for energetic materials, often with pinhole lids).

Procedure:

-

Place a small, precisely weighed sample of freshly prepared, damp this compound (typically 0.5-2 mg) into the crucible.

-

Place the crucible into the STA instrument.

-

Purge the system with an inert gas (e.g., 50 mL/min) to provide a controlled atmosphere.[5]

-

Program the instrument for a linear heating ramp, for example, from 25°C to 200°C at a rate of 5 or 10 °C/min.[6]

-

Record the mass change (TGA curve) and differential heat flow (DSC curve) as a function of temperature.

-

Analyze the resulting data to identify the onset temperature of decomposition, peak temperatures of exothermic events, and total mass loss.

Protocol 3: Evolved Gas Analysis (EGA) by Coupled MS and FTIR

To identify the gaseous decomposition products, the outlet gas from the TGA can be fed directly into a Mass Spectrometer (MS) and/or a Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation:

-

STA instrument as described in Protocol 2.

-

Quadrupole Mass Spectrometer with a heated transfer line.

-

FTIR Spectrometer with a heated gas cell and transfer line.

Procedure:

-

Set up the TGA/DSC experiment as described in Protocol 2.

-

Connect the heated transfer line from the TGA furnace outlet to the inlets of the MS and/or FTIR gas cell. Ensure the transfer line is heated (e.g., to 200°C) to prevent condensation of products like water or bromine.

-

As the sample is heated, continuously acquire mass spectra and infrared spectra of the evolved gases.

-

Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or characteristic IR absorption bands) with the thermal events observed in the TGA/DSC data.[6][7] For example, monitor m/z ratios corresponding to N₂ (28), O₂ (32), H₂O (18), N₂O (44), and Br₂ (158, 160, 162).

Figure 3: Experimental workflow for the synthesis and analysis of this compound.

Safety Considerations

This compound is a primary explosive. It is highly sensitive to heat, shock, and friction.[3]

-

Synthesis and handling should only be performed on a very small scale (milligram quantities).

-

Always use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective gloves.

-

Perform all work in a well-ventilated fume hood and behind a blast shield.

-

Avoid any condition that could cause friction or impact (e.g., scraping with a metal spatula).

-

Never store the material. It should be synthesized immediately before use and any excess material should be destroyed immediately by dissolving in a large volume of water containing a reducing agent (e.g., sodium thiosulfate).

Conclusion

The decomposition of this compound is a rapid, exothermic process that can proceed explosively. The reaction is complex, with multiple potential pathways leading to a variety of gaseous products including N₂, Br₂, O₂, H₂O, and N₂O, as well as potential solid residues like NH₄NO₃. The decomposition is likely initiated by a proton-transfer mechanism. A comprehensive understanding of its decomposition, achievable through the careful application of thermo-analytical techniques such as TGA, DSC, MS, and FTIR, is paramount for any researcher working with this or similar energetic materials. The protocols and data presented in this guide serve as a foundational resource for such investigations.

References

- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. The Thermal Decomposition of Ammonium Meta-Vanadate under Restricted Flow Conditions [scirp.org]

- 6. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

The Elusive Crystal Structure of Ammonium Bromate: A Review of Available Data

Despite its simple chemical formula, NH₄BrO₃, the crystal structure of ammonium bromate remains experimentally undetermined. A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction data, which is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This lack of data is likely attributable to the compound's inherent instability and explosive nature, making the growth of single crystals suitable for analysis a significant challenge.

While detailed crystallographic parameters for this compound are not available, this technical guide consolidates the existing knowledge on its synthesis and properties, and for comparative purposes, details the well-characterized crystal structure of the related compound, ammonium bromide (NH₄Br).

This compound (NH₄BrO₃): Synthesis and Properties

This compound is a white, crystalline solid that is highly soluble in water.[1] Its synthesis is typically achieved through a salt metathesis reaction in an aqueous solution.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of sodium bromate (NaBrO₃) with ammonium chloride (NH₄Cl). The protocol is as follows:

-

Reactant Preparation: Equimolar aqueous solutions of sodium bromate and ammonium chloride are prepared separately.

-

Reaction: The two solutions are mixed, typically at reduced temperatures to minimize decomposition of the product.

-

Crystallization: The resulting solution is cooled to induce the crystallization of this compound, which is less soluble than the sodium chloride byproduct.

-

Isolation: The this compound crystals are isolated by filtration, washed with a minimal amount of cold water to remove impurities, and then dried.

It is crucial to handle this compound with extreme caution due to its high sensitivity to friction and heat, which can lead to explosive decomposition.

The following diagram illustrates the general workflow for the synthesis of this compound.

Ammonium Bromide (NH₄Br): A Structural Analogue

In contrast to this compound, the crystal structure of ammonium bromide (NH₄Br) is well-documented. It serves as a useful reference for understanding the packing of ammonium ions in a crystalline lattice with a halide counter-ion.

Ammonium bromide crystallizes in the cubic system.[2][3][4] The structure consists of ammonium cations (NH₄⁺) and bromide anions (Br⁻) arranged in a face-centered cubic (FCC) lattice.[4] This arrangement is analogous to the rock salt (NaCl) structure.

Crystallographic Data for Ammonium Bromide

The following table summarizes the key crystallographic data for ammonium bromide.

| Parameter | Value | Reference |

| Crystal System | Cubic | [2][3][4] |

| Space Group | Fm-3m (No. 225) | [3] |

| Lattice Parameter (a) | 6.9 Å | [3] |

| Cell Angles (α, β, γ) | 90° | [3] |

Experimental Protocol: Single-Crystal X-ray Diffraction of Ammonium Bromide

The determination of the crystal structure of a stable compound like ammonium bromide typically follows this experimental workflow:

-

Crystal Growth: High-quality single crystals of ammonium bromide are grown from an aqueous solution by slow evaporation.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The intensities and positions of the diffracted X-ray beams are measured and processed to yield a set of structure factors.

-

Structure Solution and Refinement: The arrangement of atoms in the unit cell is determined from the structure factors using computational methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

The following diagram illustrates the experimental workflow for single-crystal X-ray diffraction.

References

"thermal decomposition mechanism of ammonium bromate"

An in-depth technical guide on the core thermal decomposition mechanism of ammonium bromate for researchers, scientists, and drug development professionals.

Abstract

This compound (NH₄BrO₃) is a highly unstable inorganic compound, notable for its sensitivity to thermal stimuli, shock, and friction. A comprehensive understanding of its thermal decomposition mechanism is critical for ensuring safety and for its potential, albeit limited, applications. This technical guide provides a detailed overview of the synthesis, decomposition pathways, kinetics, and experimental methodologies used to study the thermal decomposition of this compound. It summarizes key quantitative data in structured tables and employs diagrams to visually represent decomposition pathways and experimental workflows, offering a thorough resource for the scientific community.

Introduction

This compound is the ammonium salt of bromic acid. It is a colorless, water-soluble crystalline solid that is poorly soluble in ethanol.[1] Its high instability, characterized by slow decomposition even at sub-zero temperatures and explosive decomposition at elevated temperatures, makes it a subject of significant interest in the study of energetic materials.[1][2] The decomposition is an internal oxidation-reduction reaction, where the ammonium ion (NH₄⁺) acts as the reducing agent (fuel) and the bromate ion (BrO₃⁻) serves as the oxidizing agent.[3] This guide delves into the fundamental aspects of its thermal decomposition.

Synthesis of this compound

The primary method for synthesizing this compound in a laboratory setting involves the reaction of sodium bromate (NaBrO₃) with ammonium chloride (NH₄Cl) in a chilled aqueous solution.[1][2]

Experimental Protocol: Synthesis of this compound [2]

-

Dissolve 5.35 g of sodium bromate in 20 ml of water at 50°C.

-

Prepare a separate solution by dissolving 15.1 g of ammonium chloride in 30 ml of water.

-

Pour the warm sodium bromate solution into the ammonium chloride solution with constant stirring.

-

Cool the mixture to 0°C and let it stand for 2 hours to allow for the precipitation of this compound crystals.

-

Filter the resulting crystals and wash them with cold, twice-distilled water.

-

Recrystallize the product from 40 ml of twice-distilled water to achieve high purity (e.g., 99%).

The reaction for this synthesis is: NH₄Cl + NaBrO₃ → NH₄BrO₃ + NaCl [1]

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex process that can proceed through multiple pathways, leading to a variety of gaseous and solid products.

Decomposition Pathways and Products

This compound is known to decompose via at least two distinct pathways, with the product distribution being dependent on the specific conditions.

-

Primary Decomposition Pathway: This reaction results in the formation of nitrogen gas, bromine vapor, oxygen, and water. 2NH₄BrO₃(s) → N₂(g) + 4H₂O(g) + Br₂(g) + O₂(g) [4]

-

Secondary Decomposition Pathway: This pathway yields a more complex mixture of products, including ammonium nitrate, bromine, oxygen, dinitrogen monoxide, and water.[1] NH₄BrO₃ → NH₄NO₃ + 2Br₂ + O₂ + N₂O + 6H₂O [1]

A minor side reaction can also occur, leading to the formation of ammonium bromide (NH₄Br), which is observed as a thin white smoke.[3][4]

Kinetics and Energetics

The thermal decomposition of this compound is believed to proceed through a proton-transfer mechanism.[2] Kinetic studies have been conducted to determine the activation energy of this process. The reported values for the activation energy vary, with figures of 16.3 kcal/mol, 24 kcal/mol, and 26 kcal/mol being cited.[2] This variation may be attributed to different experimental conditions or stages of the decomposition process being analyzed.

Experimental Methodologies for Studying Thermal Decomposition

A variety of analytical techniques are employed to investigate the thermal decomposition of energetic materials like this compound.

Thermal Analysis Techniques (TGA/DSC)

Thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for studying the thermal stability of compounds.[5][6]

-

TGA measures the change in mass of a sample as a function of temperature or time, providing information on decomposition temperatures and stoichiometry.

-

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of reaction enthalpies (exothermic or endothermic nature).

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, TGA and DSC are often coupled with other analytical techniques.[5]

-

TGA-Mass Spectrometry (TGA-MS) or Simultaneous Thermal Analysis-Mass Spectrometry (STA-MS) allows for the real-time identification of evolved gases based on their mass-to-charge ratio.

-

TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) identifies gaseous products by their characteristic infrared absorption spectra.

Isothermal and Non-isothermal Kinetic Studies

The kinetics of decomposition can be studied under both isothermal (constant temperature) and non-isothermal (constant heating rate) conditions.

-

Isothermal measurements involve holding the sample at a specific temperature and monitoring the extent of reaction over time.

-

Non-isothermal measurements , typically from TGA or DSC data at different heating rates, allow for the calculation of kinetic parameters like activation energy using various kinetic models.

Factors Influencing Decomposition

Several factors can influence the rate and mechanism of this compound decomposition.

-

Temperature: As the primary driver, increasing temperature significantly accelerates the decomposition rate, leading to an explosion at approximately 54-56°C.[1][2]

-

Pressure: Decomposition is reported to commence earlier and proceed at a faster rate under continuous evacuation of the gaseous products.[2]

-

Impurities: The presence of impurities can potentially catalyze the decomposition, lowering the temperature at which it initiates.

Summary of Quantitative Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound.

Table 1: Thermal Stability Data for this compound

| Parameter | Value | Reference |

| Slow Decomposition Temperature | -5 °C | [1] |

| Explosion Temperature | 54 °C | [1] |

| Violent Explosion Temperature | 56 °C | [2] |

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound

| Parameter | Reported Value (kcal/mol) | Reference |

| Activation Energy (Ea) - Initial Stage | 16.3 | [2] |

| Activation Energy (Ea) - Other Reported | 24, 26 | [2] |

Table 3: Major Decomposition Products of this compound

| Product | Chemical Formula | Decomposition Pathway | Reference |

| Nitrogen | N₂ | Primary | [4] |

| Bromine | Br₂ | Primary & Secondary | [1][4] |

| Oxygen | O₂ | Primary & Secondary | [1][4] |

| Water | H₂O | Primary & Secondary | [1][4] |

| Ammonium Nitrate | NH₄NO₃ | Secondary | [1] |

| Dinitrogen Monoxide | N₂O | Secondary | [1] |

| Ammonium Bromide | NH₄Br | Side Reaction | [3][4] |

Conclusion

The thermal decomposition of this compound is a rapid, exothermic process governed by an internal redox reaction. Its high instability necessitates a thorough understanding of its decomposition pathways, kinetics, and the factors that influence its reactivity. The primary decomposition products include nitrogen, bromine, oxygen, and water, with a secondary pathway also producing ammonium nitrate and dinitrogen monoxide. The use of advanced analytical techniques such as TGA, DSC, and evolved gas analysis is crucial for elucidating the complex mechanism of its decomposition. The data and methodologies presented in this guide serve as a comprehensive resource for professionals working with or studying energetic materials.

References

Solubility of Ammonium Bromate: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the known solubility characteristics of ammonium bromate (NH₄BrO₃). Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental considerations, and addresses the significant challenges associated with handling this highly unstable compound.

Introduction

This compound is a powerful oxidizing agent and a highly unstable inorganic compound.[1] Its utility in various chemical processes is often overshadowed by its hazardous nature, including its propensity to decompose explosively.[2] A thorough understanding of its solubility in different solvents is critical for its safe handling, application in synthesis, and for the development of purification and analytical methods. However, the inherent instability of this compound has severely limited the extent of experimental solubility studies. Consequently, precise quantitative solubility data is largely absent from scientific literature. This guide compiles the available qualitative information and presents a generalized, hypothetical protocol for its determination, with a strong emphasis on the required safety measures.

Qualitative Solubility of this compound

Published data on the solubility of this compound is primarily qualitative. The compound is consistently reported as being soluble in water and poorly soluble in ethanol. A summary of these qualitative descriptions is presented in Table 1.

| Solvent | Qualitative Solubility | Reference |

| Water | Soluble / Highly Soluble | [1][2] |

| Ethanol | Poorly Soluble | [2] |

Challenges in Determining the Solubility of this compound

The primary challenge in studying the physicochemical properties of this compound is its extreme instability. The compound is known to be explosive and sensitive to various stimuli, which makes traditional solubility determination methods, such as the widely used shake-flask method, exceptionally hazardous.[3][4][5] The process of creating a saturated solution and allowing it to equilibrate over time, often with agitation, significantly increases the risk of decomposition and explosion.

Furthermore, the solubility of a substance can be influenced by factors such as temperature and the pH of the solution.[6] Investigating these dependencies for this compound would require conducting experiments under a range of conditions, further heightening the safety risks. Any experimental design for determining the solubility of this compound must, therefore, incorporate extensive and robust safety protocols.

Hypothetical Experimental Protocol for Solubility Determination

The following section outlines a generalized, hypothetical protocol for determining the solubility of this compound. This protocol is based on standard methods for inorganic salts and explosive materials but must be adapted with extreme caution.[7][8][9] This procedure should only be considered in a theoretical context and must not be attempted without a thorough hazard analysis and the implementation of extensive safety measures in a specialized laboratory environment.

Principle

The gravimetric shake-flask method is a common technique for determining the thermodynamic solubility of a compound.[10] An excess amount of the solute is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear supernatant is then determined, typically by evaporating the solvent and weighing the residue.

Materials and Equipment

-

This compound (handle with extreme caution)

-

Selected solvents (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker bath with remote operation capabilities

-

Small-volume, sealed, and pressure-resistant reaction vessels

-

Remote filtration or centrifugation apparatus

-

Analytical balance (to 0.0001 g)

-

Personal Protective Equipment (PPE): Blast shield, face shield, leather gloves, flame-retardant lab coat, and hearing protection. All operations should be conducted in a fume hood suitable for explosive materials.

Procedure

-

Preparation: A precise, small amount of the chosen solvent is added to a series of reaction vessels. The vessels are then placed in a thermostatically controlled shaker bath set to the desired temperature.

-

Addition of Solute: A small, accurately weighed excess of this compound is carefully added to each vessel. The vessels are then securely sealed.

-

Equilibration: The shaker is initiated at a low speed to agitate the mixtures. The system is allowed to equilibrate for a predetermined period (e.g., 24-48 hours), with constant monitoring for any signs of decomposition (e.g., color change, gas evolution).[2]

-

Phase Separation: After equilibration, the agitation is stopped, and the vessels are allowed to stand undisturbed to allow the excess solid to settle. A clear aliquot of the supernatant is then carefully removed using a remote pipetting system.

-

Analysis: The collected supernatant is transferred to a pre-weighed container. The solvent is then slowly evaporated under controlled, low-temperature conditions. The mass of the remaining solid residue is determined by weighing.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the hypothetical experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. guidechem.com [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digital.library.unt.edu [digital.library.unt.edu]

- 9. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Thermodynamic and Reactive Properties of Ammonium Bromate

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: Ammonium Bromate (NH₄BrO₃)

This compound is an inorganic compound with the chemical formula NH₄BrO₃[1]. It is a white, crystalline solid that is highly soluble in water but poorly soluble in ethanol[1][2]. The compound is a potent oxidizing agent and is notable for its extreme instability; it is classified as a highly explosive material[1][2]. It decomposes slowly even at -5 °C and can explode at 54 °C[1].

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | NH₄BrO₃ | [1][2] |

| Molar Mass | 145.940 g/mol | [1][2] |

| Appearance | Colorless crystals or white crystalline solid | [1][2] |

| CAS Number | 13843-59-9 | [1][2] |

| Solubility | Soluble in water, poorly soluble in ethanol | [1] |

| Stability | Highly unstable, explosive | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of thermodynamic constants of this compound are not available due to its hazardous and unstable nature. However, methods for its synthesis and observations of its thermal decomposition have been documented.

Synthesis of this compound

This compound can be synthesized via a salt metathesis reaction by combining cold, aqueous solutions of ammonium chloride (NH₄Cl) and sodium bromate (NaBrO₃)[1]. The reaction proceeds as follows:

NH₄Cl(aq) + NaBrO₃(aq) → NH₄BrO₃(s) + NaCl(aq)

The less soluble this compound precipitates from the cold solution.

Thermal Decomposition Analysis

The thermal decomposition of this compound is highly energetic and difficult to control. Observational studies describe heating a small amount of the solid in a test tube, which results in a rapid, near-explosive decomposition characterized by a loud sound and a brief orange flash[3]. The decomposition yields a mixture of gaseous products, including bromine vapor, which is readily observed[3].

Thermal Decomposition Pathways

This compound is highly sensitive to heat and decomposes violently. The decomposition is complex and can proceed through multiple pathways, yielding a variety of products. The instability is a key characteristic, with decomposition reported to occur slowly even at sub-zero temperatures and rapidly at elevated temperatures[1].

Primary Decomposition Reactions

Two primary decomposition reactions have been proposed based on the observed products[1][4]:

-

2NH₄BrO₃(s) → N₂(g) + 4H₂O(g) + Br₂(g) + O₂(g) [4]

-

NH₄BrO₃(s) → N₂(g) + Br₂(g) + O₂(g) + 4H₂O(g) (a variation of the first)[1]

A more complex decomposition yielding ammonium nitrate has also been suggested[1]:

-

NH₄BrO₃ → NH₄NO₃ + 2Br₂ + O₂ + N₂O + 6H₂O

A diagram illustrating the general workflow for synthesizing and analyzing this compound is presented below.

Side Reactions and Byproducts

During thermal decomposition, a thin white smoke is often observed, which is believed to be ammonium bromide (NH₄Br), formed as a byproduct[3][4]. This suggests a side reaction where the bromate ion is reduced to bromide.

The proposed decomposition pathways are visualized in the following diagram.

Conclusion

This compound is a highly energetic and unstable material. While a method for its synthesis exists, its hazardous nature has precluded detailed experimental determination of its core thermodynamic properties. The available literature focuses on its explosive decomposition, which proceeds through multiple pathways to yield a variety of gaseous products, including nitrogen, water, bromine, and oxygen. The formation of ammonium bromide as a byproduct has also been noted. Further research into stabilized forms or advanced, safe calorimetric techniques would be necessary to elucidate the precise thermodynamic data for this compound.

References

Spectroscopic Analysis of Ammonium Bromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium bromate (NH₄BrO₃) is a highly unstable inorganic compound with significant oxidizing properties. Its inherent instability presents considerable challenges for comprehensive analytical characterization. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, with a primary focus on vibrational spectroscopy. Due to the compound's hazardous nature, this guide synthesizes available spectroscopic data on its constituent ions, the ammonium cation (NH₄⁺) and the bromate anion (BrO₃⁻), to predict and understand its spectral characteristics. Detailed experimental protocols for safely conducting infrared (IR) and Raman spectroscopy on energetic materials are outlined, alongside a discussion of the expected vibrational modes. This document serves as a critical resource for researchers handling and characterizing this compound and similar energetic materials.

Introduction

This compound is a colorless, crystalline solid that is highly soluble in water.[1][2] It is a powerful oxidizing agent and is known to be a dangerously unstable and explosive compound, decomposing at temperatures as low as -5 °C and exploding at 54 °C.[3] This high reactivity makes its isolation and analysis particularly challenging, contributing to a scarcity of dedicated spectroscopic studies.

This guide aims to provide a comprehensive technical overview of the spectroscopic analysis of this compound. By examining the well-documented spectral features of the ammonium and bromate ions, we can construct a detailed understanding of the vibrational modes expected for this compound. This approach, supplemented with established safety protocols for handling energetic materials, provides a framework for its characterization.

Predicted Vibrational Modes of this compound

The vibrational spectrum of this compound is determined by the vibrational modes of the ammonium cation (NH₄⁺) and the bromate anion (BrO₃⁻).

Ammonium Ion (NH₄⁺) Vibrations

The tetrahedral ammonium ion (T_d symmetry) has four fundamental vibrational modes. These have been extensively studied in various ammonium salts, such as ammonium halides.[4][5] The expected vibrational frequencies are summarized in Table 1.

Bromate Ion (BrO₃⁻) Vibrations

The bromate ion has a trigonal pyramidal structure (C₃ᵥ symmetry). It also exhibits four fundamental vibrational modes. The spectral data for the bromate ion are presented in Table 1.

Table 1: Predicted Infrared and Raman Active Vibrational Modes of this compound

| Ion | Vibrational Mode | Symmetry | Predicted Wavenumber (cm⁻¹) | Spectroscopic Activity |

| Ammonium (NH₄⁺) | ν₁ (Symmetric Stretch) | A₁ | ~3040 | Raman |

| ν₂ (Bending) | E | ~1680 | Raman | |

| ν₃ (Asymmetric Stretch) | F₂ | ~3145 | IR, Raman | |

| ν₄ (Bending) | F₂ | ~1400 | IR, Raman | |

| Bromate (BrO₃⁻) | ν₁ (Symmetric Stretch) | A₁ | ~795 | IR, Raman |

| ν₂ (Symmetric Bend) | A₁ | ~420 | IR, Raman | |

| ν₃ (Asymmetric Stretch) | E | ~800 | IR, Raman | |

| ν₄ (Asymmetric Bend) | E | ~360 | IR, Raman |

Note: The exact wavenumbers for this compound may vary due to crystal lattice effects and inter-ionic interactions.

Experimental Protocols

Extreme caution must be exercised when performing any experimental work with this compound due to its high instability. All manipulations should be conducted in a blast-shielded environment with appropriate personal protective equipment.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cold, saturated solutions of ammonium chloride (NH₄Cl) and sodium bromate (NaBrO₃).[3]

Reaction: NH₄Cl(aq) + NaBrO₃(aq) → NH₄BrO₃(s) + NaCl(aq)

The resulting precipitate of this compound should be handled with extreme care and used immediately for analysis without drying, as friction or elevated temperatures can lead to detonation.

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) or Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are the recommended techniques to minimize sample handling.

-

Sample Preparation: A very small quantity of freshly prepared, damp this compound is carefully placed on the ATR crystal or mixed with a dry, inert matrix like potassium bromide (KBr) for DRIFTS.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the ammonium and bromate ion vibrational modes.

Raman Spectroscopy

Methodology: Dispersive or Fourier Transform (FT) Raman spectroscopy can be employed. The use of a low-power laser is critical to avoid thermal decomposition of the sample.

-

Sample Preparation: A small amount of the sample is placed in a glass capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a suitable laser source (e.g., 532 nm or 785 nm).

-

Data Acquisition:

-

Laser Power: Kept to a minimum (< 5 mW) to prevent sample heating.

-

Spectral Range: 3500 - 100 cm⁻¹

-

Integration Time: Optimized to obtain a good quality spectrum without inducing sample decomposition.

-

-

Data Analysis: The Raman spectrum is analyzed for scattering peaks corresponding to the vibrational modes of the constituent ions.

Experimental Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a potentially energetic material like this compound involves careful synthesis, sample preparation, data acquisition with appropriate safety measures, and finally, data interpretation.

Conclusion

The spectroscopic analysis of this compound is a challenging endeavor due to its extreme instability. However, by leveraging the extensive spectroscopic data available for its constituent ions, the ammonium and bromate ions, a comprehensive understanding of its vibrational characteristics can be achieved. This guide provides the foundational knowledge of the predicted vibrational modes and outlines safe and effective experimental protocols for IR and Raman spectroscopic analysis. The information presented herein is crucial for any researcher or professional involved in the synthesis, handling, and characterization of this and other highly energetic materials. It is imperative to reiterate that all experimental work with this compound must be conducted with the utmost caution and adherence to strict safety protocols.

References

- 1. Ammonium Bromide | BrH4N | CID 25514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Vibrational spectra of the ammonium halides and the alkali-metal borohydrides - UBC Library Open Collections [open.library.ubc.ca]

- 5. Infrared Investigation of Structural and Ordering Changes in Ammonium Chloride and Bromide [ouci.dntb.gov.ua]

Quantum Chemical Blueprint for Ammonium Bromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium bromate (NH₄BrO₃) is a highly unstable and explosive inorganic compound with potential applications as an oxidizing agent.[1][2][3] A thorough understanding of its structural, electronic, and vibrational properties at the molecular level is crucial for handling, predicting its reactivity, and exploring its potential applications. Due to its inherent instability, experimental characterization is challenging. This guide provides a comprehensive theoretical framework for the quantum chemical investigation of this compound, outlining a detailed computational protocol. The proposed study leverages Density Functional Theory (DFT) to elucidate the geometry, vibrational spectra, and electronic characteristics of the compound. This in-depth analysis will provide valuable insights into its bonding, stability, and reactivity, paving the way for safer handling and informed application development.

Introduction

This compound is a white crystalline solid that is highly soluble in water.[1][3] Its chemical formula is NH₄BrO₃, and it consists of an ammonium cation (NH₄⁺) and a bromate anion (BrO₃⁻) held together by ionic bonds.[3] The compound is known for its extreme instability, decomposing slowly at temperatures as low as -5 °C and exploding at 54 °C.[1] This high reactivity makes experimental studies difficult and hazardous.

Computational chemistry, particularly quantum chemical calculations, offers a powerful and safe alternative to explore the fundamental properties of such energetic materials. By simulating the molecule's behavior at the atomic level, we can gain a deep understanding of its structure, stability, and reactivity without the risks associated with laboratory experiments. This guide details a proposed computational workflow for the comprehensive analysis of this compound.

Theoretical Framework and Computational Methodology

The proposed study will employ Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a good balance between accuracy and computational cost for studying inorganic systems.[4][5]

Geometry Optimization

The first and most critical step is to determine the equilibrium geometry of the this compound ion pair.

Experimental Protocol (Theoretical):

-

Initial Structure: Construct an initial 3D model of the this compound ion pair (NH₄⁺BrO₃⁻). The initial placement of the ions should consider potential hydrogen bonding between the hydrogen atoms of the ammonium cation and the oxygen atoms of the bromate anion.

-

Computational Method: Perform geometry optimization using a DFT functional that incorporates dispersion corrections, as these are crucial for accurately describing the non-covalent interactions between the ions.[6][7] Recommended functionals include PBE-D3, ωB97X-D, and B3LYP-D3.[6][7]

-

Basis Set: A triple-ζ basis set, such as cc-pVTZ, is recommended for achieving a good balance between accuracy and computational cost for systems containing bromine.[6][7] For enhanced accuracy, an augmented basis set (e.g., aug-cc-pVTZ) could be considered.

-

Convergence Criteria: Employ tight convergence criteria for the geometry optimization to ensure that a true energy minimum on the potential energy surface is located.[8]

The logical workflow for the geometry optimization is depicted in the following diagram:

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis will be performed to confirm that the structure corresponds to a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.

Experimental Protocol (Theoretical):

-

Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory (DFT functional and basis set) as the geometry optimization.[1][9][10]

-

Verification of Minimum: Confirm that there are no imaginary frequencies, which would indicate a saddle point (transition state) rather than a stable minimum.[2]

-

Spectral Prediction: Analyze the calculated vibrational modes, their corresponding frequencies, and their IR and Raman intensities.[11] This will provide a theoretical vibrational spectrum that can be used to identify the compound or to compare with any future experimental data.

The following diagram illustrates the process of vibrational analysis:

Electronic Properties Analysis

To gain a deeper understanding of the bonding, charge distribution, and reactivity of this compound, a series of electronic structure analyses will be conducted.

Experimental Protocol (Theoretical):

-

Population Analysis: Perform a population analysis, such as Mulliken or Natural Population Analysis (NPA), to determine the partial atomic charges on each atom.[12][13][14][15][16] This will provide insight into the charge distribution within the ammonium and bromate ions and the extent of charge transfer between them.

-

Natural Bond Orbital (NBO) Analysis: Conduct an NBO analysis to investigate the nature of the chemical bonds.[17][18][19][20][21] This analysis can reveal donor-acceptor interactions, hybridization of atomic orbitals, and the degree of covalency in the ionic interactions. The NOBOND keyword in NBO analysis can be particularly useful for highly ionic species.[17][19]

-

Frontier Molecular Orbital (FMO) Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[22][23][24][25][26] The energies and spatial distributions of these orbitals are key indicators of the molecule's reactivity. For an oxidizing agent like this compound, the LUMO is expected to be localized on the bromate anion, indicating its propensity to accept electrons.

This multi-faceted approach to analyzing the electronic properties is outlined below:

Data Presentation

All quantitative data obtained from the proposed calculations will be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calculated Structural Parameters of this compound

| Parameter | NH₄⁺ | BrO₃⁻ | Inter-ionic |

| Bond Lengths (Å) | N-H | Br-O | N···O, H···O |

| Bond Angles (°) | H-N-H | O-Br-O | |

| Dihedral Angles (°) | H-N-H-H |

Table 2: Calculated Vibrational Frequencies and Intensities of this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | ||||

| ν₂ | ||||

| ... |

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| Atomic Charges (e) | |

| N | |

| H (avg.) | |

| Br | |

| O (avg.) | |

| HOMO Energy (eV) | |

| LUMO Energy (eV) | |

| HOMO-LUMO Gap (eV) |

Conclusion

This technical guide outlines a comprehensive computational strategy for the quantum chemical investigation of this compound. By employing state-of-the-art DFT methods, this proposed study will provide a wealth of information on the structural, vibrational, and electronic properties of this highly energetic and unstable compound. The detailed theoretical protocols and data presentation formats provided herein will enable researchers to conduct a thorough and systematic analysis. The insights gained from such a study will be invaluable for understanding the fundamental chemistry of this compound, predicting its reactivity, and informing the development of safer handling procedures and potential applications in various scientific and industrial fields.

References

- 1. gaussian.com [gaussian.com]

- 2. m.youtube.com [m.youtube.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 9. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 10. gaussian.com [gaussian.com]

- 11. m.youtube.com [m.youtube.com]

- 12. population [cup.uni-muenchen.de]

- 13. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 14. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 15. scispace.com [scispace.com]

- 16. 5.1. Population Analysis — ORCA 6.1.1 Manual [orca-manual.mpi-muelheim.mpg.de]

- 17. NBO [cup.uni-muenchen.de]

- 18. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 19. NBO Analysis | PDF [slideshare.net]

- 20. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 21. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

Ammonium Bromate (CAS Number: 13843-59-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ammonium bromate is a highly unstable and explosive compound. The information provided herein is for academic and research purposes only. Extreme caution must be exercised, and all handling should be performed by experienced professionals in a controlled laboratory setting with appropriate safety measures in place.

Introduction

This compound (NH₄BrO₃) is an inorganic salt with the CAS number 13843-59-9. It is a powerful oxidizing agent and is known for its extreme instability, posing a significant explosion hazard.[1] This guide provides a comprehensive overview of the known properties, synthesis, decomposition, and safety protocols associated with this compound, intended for use by professionals in research and development.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[2] It is highly soluble in water and poorly soluble in ethanol.[2] Due to its hazardous nature, extensive physical property data is not widely available. The CRC Handbook of Chemistry and Physics notes its interaction with water as explosive or violently decomposing.[3] Many databases list placeholder values for properties like density, and often, data for the much more stable ammonium bromide (CAS 12124-97-9) is incorrectly associated with this compound. Therefore, quantitative physical data should be treated with extreme caution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13843-59-9 | [2][4][5] |

| Molecular Formula | NH₄BrO₃ | [2][4] |

| Molar Mass | 145.94 g/mol | [2] |

| Appearance | Colorless crystalline solid | [2] |

| Solubility in Water | Highly soluble (decomposes) | [1][2] |

| Solubility in Ethanol | Poorly soluble | [2] |

| Density | Data not reliably available | [3][5] |

Stability and Hazards

This compound is a notoriously unstable compound. It is sensitive to shock, friction, and heat.[1] It undergoes slow decomposition at temperatures as low as -5 °C and can explode at 54 °C.[2] Upon storage, especially in a desiccator with a drying agent like calcium chloride, it can change color to yellow and then reddish-brown, indicating decomposition.[2]

Table 2: Hazard Information for this compound

| Hazard | Description | Source(s) |

| GHS Pictograms | explosive, exclamation mark | [2] |

| Hazard Statements | Unstable, explosive oxidizing material. Severe explosion hazard. | [1][6] |

| Decomposition | Slowly decomposes at -5 °C. | [2] |

| Explosion Temperature | 54 °C | [2] |

| Incompatibilities | Information not widely available, but as a powerful oxidizing agent, it is expected to be incompatible with reducing agents, organic materials, and combustible materials. |

Synthesis and Decomposition

Synthesis Pathway

This compound can be synthesized through a salt metathesis reaction. The most commonly cited method involves the reaction of sodium bromate with an ammonium salt in an aqueous solution.

Caption: Synthesis of this compound via Salt Metathesis.

Decomposition Pathways

The thermal decomposition of this compound is highly exothermic and can be explosive. Two primary decomposition reactions have been reported:

Reaction 1: 2NH₄BrO₃(s) → N₂(g) + 4H₂O(g) + Br₂(g) + O₂(g)[7]

Reaction 2: NH₄BrO₃(s) → NH₄NO₃(s) + 2Br₂(g) + O₂(g) + N₂O(g) + 6H₂O(g)[2]

The decomposition produces a mixture of gases, including nitrogen, water vapor, bromine, and oxygen. The presence of bromine gas would be indicated by its characteristic reddish-brown color.

Caption: Reported Decomposition Pathways of this compound.

Experimental Protocols

Extreme caution is advised when attempting any synthesis or handling of this compound due to its explosive nature. These protocols are intended for informational purposes and should only be attempted by qualified professionals with appropriate safety infrastructure.

Small-Scale Laboratory Synthesis

This protocol is adapted from literature descriptions for educational and small-scale research purposes and should not be scaled up without extensive safety review.

Materials:

-

Sodium bromate (NaBrO₃)

-

Ammonium chloride (NH₄Cl)

-

Distilled water

-

Ice bath

-

Beakers

-

Stirring rod

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Prepare a saturated solution of sodium bromate in warm distilled water.

-

Prepare a saturated solution of ammonium chloride in distilled water.

-

Cool both solutions in an ice bath to approximately 0-5 °C.

-

Slowly and with constant stirring, add the cold ammonium chloride solution to the cold sodium bromate solution.

-

This compound will precipitate out of the solution as its solubility is lower at cold temperatures.

-

Allow the mixture to stand in the ice bath for at least 30 minutes to maximize precipitation.

-

Quickly filter the precipitate using a Büchner funnel under vacuum.

-

Wash the crystals with a minimal amount of ice-cold distilled water.

-

Do not dry the crystals completely. The presence of some moisture can reduce sensitivity to shock and friction. The material should be used immediately. Do not store this compound.

Caption: Workflow for the Small-Scale Synthesis of this compound.

Safe Handling Protocols

Due to the extreme hazard, specific handling protocols for this compound are not well-documented in standard literature. The following are general best practices for handling highly explosive and unstable materials and should be considered the minimum requirement.

-

Work in a designated and properly equipped hazardous materials laboratory. This includes a fume hood with a blast shield.

-

Always wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a face shield, flame-retardant lab coat, and heavy-duty gloves.

-

Work with the smallest possible quantities.

-

Avoid any friction, grinding, or impact. Use non-metallic spatulas and avoid scraping the material.

-

Maintain low temperatures. All manipulations should be carried out in a cold environment, such as in an ice bath.

-

Ensure all equipment is clean and free of contaminants, especially reducing agents and organic materials.

-

Have a clear and practiced emergency plan. This includes knowledge of the location and use of fire extinguishers, safety showers, and eyewash stations.

-

All waste should be neutralized immediately and disposed of according to institutional and regulatory guidelines for explosive materials. Do not allow waste to accumulate.

Conclusion

This compound is a highly energetic and unstable compound that presents a significant explosion risk. Its synthesis and handling should only be undertaken by experienced professionals in a controlled environment with stringent safety protocols in place. The lack of comprehensive, reliable physical data in the public domain underscores its hazardous nature. Further research on this compound would require specialized equipment and facilities for handling explosive materials.

References

- 1. Ammonium Bromide | BrH4N | CID 25514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. dl.icdst.org [dl.icdst.org]

- 4. guidechem.com [guidechem.com]

- 5. Cas 13843-59-9,this compound | lookchem [lookchem.com]

- 6. This compound | 13843-59-9 [chemicalbook.com]

- 7. scribd.com [scribd.com]

Synthesis of Ammonium Bromate from Sodium Bromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ammonium bromate from sodium bromate. Due to its highly unstable and explosive nature, the synthesis and handling of this compound require extreme caution and should only be attempted by qualified professionals in a controlled laboratory setting. This document outlines the relevant chemical principles, experimental procedures, and safety considerations.

Chemical Principles

The synthesis of this compound from sodium bromate is primarily achieved through a salt metathesis reaction, also known as a double displacement reaction. This method relies on the differential solubility of the resulting salts in the reaction mixture. The most commonly employed reactants are sodium bromate (NaBrO₃) and an ammonium salt, such as ammonium chloride (NH₄Cl) or ammonium nitrate (NH₄NO₃).

The general chemical equation for this reaction is:

NaBrO₃(aq) + NH₄X(aq) → NH₄BrO₃(s) + NaX(aq)

Where X can be Cl⁻ or NO₃⁻.

The reaction is typically carried out in an aqueous solution. This compound is less soluble in cold water compared to the other salts in the mixture (sodium chloride or sodium nitrate), which allows for its separation and purification through crystallization at low temperatures.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below. The first is a well-documented laboratory-scale synthesis, while the second is a microscale preparation.

Laboratory-Scale Synthesis of this compound[1]

This procedure is adapted from a documented kinetic study of this compound decomposition.

Materials:

-

Sodium bromate (NaBrO₃): 5.35 g

-

Ammonium chloride (NH₄Cl): 15.1 g

-

Distilled water: 50 ml

-

Crystallizing dish

-

Magnetic stirrer and stir bar

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve 5.35 g of sodium bromate in 20 ml of distilled water in a beaker, heating gently to 50°C to ensure complete dissolution.

-

In a separate beaker, prepare a solution by dissolving 15.1 g of ammonium chloride in 30 ml of distilled water.

-

While stirring, pour the warm sodium bromate solution into the ammonium chloride solution.

-

Immediately cool the resulting mixture in an ice bath and let it stand for 2 hours at 0°C to facilitate the crystallization of this compound.

-

Collect the precipitated this compound crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove soluble impurities.

-

For further purification, the obtained crystals can be recrystallized from a minimal amount of twice-distilled water. A purity of 99% has been reported using this method.[1]

-

Crucially, do not store the synthesized this compound. It is highly unstable and should be used immediately for further research or disposed of appropriately.

Microscale Synthesis of this compound[2]

This procedure is suitable for small-scale preparation and demonstration of the synthesis.

Materials:

-

Sodium bromate (NaBrO₃): Approximately 300 mg

-

Ammonium nitrate (NH₄NO₃): Approximately 1 g

-

Distilled water: 2 ml

-

Two test tubes

-

Heating source (e.g., water bath)

-

Pipettes

Procedure:

-

In one test tube, dissolve approximately 1 g of ammonium nitrate in 1 ml of distilled water to create a concentrated solution.

-

In a second test tube, dissolve approximately 300 mg of sodium bromate in 1 ml of distilled water.

-

Mix the two solutions in a single test tube. If a white solid (this compound) precipitates immediately, gently heat the mixture until the solid redissolves.

-

Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization.

-

A thick layer of crystalline this compound will form at the bottom of the test tube.

-

Decant the supernatant liquid to isolate the impure this compound crystals.

-

For purification, the crystals can be recrystallized by adding a minimal amount of cold water (e.g., 0.5 ml), heating to dissolve, and then cooling to recrystallize.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described experimental protocols.

| Parameter | Laboratory-Scale Synthesis[1] | Microscale Synthesis[2] |

| Reactants | ||

| Sodium Bromate (NaBrO₃) | 5.35 g | ~300 mg |

| Ammonium Salt | 15.1 g (NH₄Cl) | ~1 g (NH₄NO₃) |

| Solvent (Water) | 50 ml (total) | 2 ml (total) |

| Reaction Conditions | ||

| Initial Temperature | 50°C (for NaBrO₃ solution) | Room Temperature |

| Crystallization Temperature | 0°C | Room Temperature, then Ice Bath |

| Crystallization Time | 2 hours | Not specified |

| Product | ||

| Reported Purity | 99% | Not specified (described as "impure" before recrystallization) |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of this compound from sodium bromate, including the purification step.

Caption: Experimental workflow for the synthesis and purification of this compound.

Properties and Safety Considerations of this compound

This compound is a hazardous material with the following properties:

-

Appearance: Colorless crystalline solid[3].

-

Solubility: Soluble in water, poorly soluble in ethanol[3].

-

Stability: Highly unstable. It decomposes slowly at -5°C and can explode at 54°C[3]. It is sensitive to shock and friction.

-

Hazards: Strong oxidizing agent and a powerful explosive[3][4].

Decomposition Reactions: [3]

-

2NH₄BrO₃ → 2NH₄NO₃ + 2Br₂ + O₂

-

4NH₄BrO₃ → N₂ + 4H₂O + 2Br₂ + 3O₂

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Work in a well-ventilated fume hood and behind a blast shield.

-

Use small quantities of reactants.

-

Avoid any friction, grinding, or impact of the solid this compound.

-

Do not store this compound. Prepare it in situ for immediate use.

-

Dispose of any excess this compound according to institutional safety protocols for explosive materials. This may involve careful dilution with water and reaction with a reducing agent under controlled conditions.

This guide is intended for informational purposes for qualified professionals. The synthesis of this compound should not be attempted without a thorough understanding of the associated risks and the implementation of appropriate safety measures.

References

Methodological & Application

Application Notes and Protocols: The Use of Bromate as an Oxidizing Agent with a Focus on Ammonium Bromate Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of bromate as an oxidizing agent in organic synthesis, with a specific focus on the properties and reactivity of ammonium bromate. Due to the inherent instability and explosive nature of isolated this compound, its direct use as a reagent in standard organic synthesis is strongly discouraged. These notes will address the safety considerations, discuss the underlying chemistry of bromate-based oxidation, and provide protocols for related, safer methodologies, such as the in situ generation of reactive species from ammonium salts and bromates.

Introduction: Bromate as an Oxidizing Agent

Oxidizing agents are fundamental tools in organic synthesis, enabling the conversion of various functional groups.[1][2] The bromate ion (BrO₃⁻) is a powerful oxidizing agent. Oxidative bromination, for instance, is a process that generates electrophilic bromine from a bromide source using an oxidant, offering an alternative to using hazardous elemental bromine.[3] While various bromate salts can be utilized, the ammonium salt, this compound (NH₄BrO₃), presents unique properties and significant hazards.

This compound: Properties and Critical Safety Considerations

This compound (NH₄BrO₃) is a colorless, water-soluble crystalline solid. However, it is a highly unstable and explosive compound.

-

Thermal Instability: It decomposes slowly even at -5 °C and can explode at 54 °C.[4]

-

Decomposition Products: Decomposition can produce a mixture of gases and other reactive species, including nitrogen, bromine, oxygen, and nitrogen oxides.[4]

-

Handling Precautions: Due to its high reactivity and potential for explosion, the isolation and handling of solid this compound are extremely hazardous and not recommended for routine synthetic applications.

Given these properties, this compound is not a commercially available reagent in the same way as more stable oxidizing agents. Its study is primarily of theoretical and academic interest in understanding decomposition and explosive properties.

Redox Chemistry of Ammonium and Bromate Ions

While solid this compound is too unstable for synthetic use, the reaction between ammonium ions (NH₄⁺) and bromate ions (BrO₃⁻) in solution is a subject of research, particularly for in situ acid generation. This redox reaction selectively oxidizes the ammonium salt to produce the corresponding acid.[5][6][7]

The reaction is observed to be autocatalytic and acid-catalyzed, with the formation of bromous acid (HBrO₂) being involved in the rate-limiting step.[5][6] An induction period is typically observed, followed by a rapid reaction.[5][6] This chemistry has been explored for applications in reservoir stimulation, where acid is generated at high temperatures to enhance productivity from rock formations.[5][6][7]

Logical Flow of In Situ Acid Generation

The following diagram illustrates the logical progression from stable precursors to the in situ generation of acid using the ammonium-bromate redox reaction.

Caption: Logical workflow for in situ acid generation.

Applications in Organic Synthesis: Safer Alternatives

Due to the hazards of this compound, researchers should consider safer and more stable alternatives for oxidation reactions.

Bromate-Functionalized Resins

One approach to harness the oxidative power of bromate in a safer manner is through the use of bromate-exchanged resins. These heterogeneous reagents are prepared by eluting a suitable ion-exchange resin with a bromate salt solution. They offer the advantages of simplified product purification and enhanced safety.

-

Application Example: Oxidation of aromatic aldehydes to carboxylic acids.[8]

Ammonium Bromide-Catalyzed Oxidative Bromination

While not involving this compound directly, the use of ammonium bromide (NH₄Br) as a catalyst in oxidative bromination reactions is a relevant and practical alternative for introducing bromine into organic molecules.[9] This method often uses a co-oxidant.

-

Advantages: Can be more economical, environmentally friendly (especially in aqueous media), and offer good regioselectivity.[9]

Experimental Protocols

Note: The following protocols describe related and safer procedures. No protocol for the synthesis or use of solid this compound is provided due to its extreme hazard.

Protocol 1: General Procedure for Oxidation of Aromatic Aldehydes using a Bromate Exchange Resin (Conceptual)

This protocol is based on the concept of using a solid-supported bromate reagent.[8]

-

Preparation of the Bromate Resin:

-

Swell a strongly basic anion exchange resin (e.g., Amberlite IRA-400) in deionized water.

-

Pack the resin into a chromatography column.

-

Pass a 1 M aqueous solution of sodium bromate (NaBrO₃) through the column until the eluent tests positive for bromate ions.

-

Wash the resin thoroughly with deionized water to remove excess sodium bromate, followed by a wash with a suitable organic solvent (e.g., ethanol) and dry under vacuum.

-

-

Oxidation Reaction:

-

To a solution of the aromatic aldehyde (1 mmol) in a suitable solvent (e.g., acetonitrile/water mixture), add the prepared bromate exchange resin (e.g., 2-3 molar equivalents of bromate).

-

Stir the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter off the resin and wash it with the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.

-

Protocol 2: Ammonium Bromide-Catalyzed Oxidative Bromination of an Aromatic Compound (Example)

This protocol is adapted from literature procedures for the bromination of activated aromatic compounds.[9]

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate (10 mmol) and a catalytic amount of ammonium bromide (NH₄Br, e.g., 0.23 mmol, 23 mg) in a suitable solvent system (e.g., 10 mL of water or an acetonitrile/water mixture).[9]

-

Cool the mixture in an ice bath.

-

-

Reagent Addition:

-

Reaction and Workup:

-